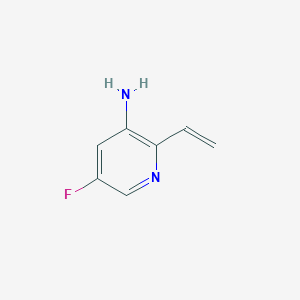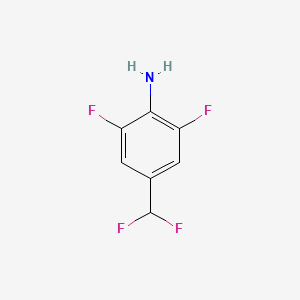
4-(Difluoromethyl)-2,6-difluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)-2,6-difluoroaniline is an organic compound that belongs to the class of fluorinated anilines This compound is characterized by the presence of two fluorine atoms attached to the benzene ring and a difluoromethyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2,6-difluoroaniline typically involves the difluoromethylation of aniline precursors. One common method is the reaction of 2,6-difluoroaniline with difluoromethylating agents under controlled conditions. For instance, the reaction can be carried out using difluorocarbene generated in situ from difluoromethyl sulfonium salts in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from -20°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of metal-based catalysts, such as palladium or copper, can also enhance the efficiency of the difluoromethylation process .
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethyl)-2,6-difluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted anilines depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)-2,6-difluoroaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)-2,6-difluoroaniline involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Difluoroaniline: Lacks the difluoromethyl group, resulting in different chemical and physical properties.
4-(Trifluoromethyl)-2,6-difluoroaniline: Contains an additional fluorine atom in the methyl group, which can further enhance its chemical stability and biological activity.
Uniqueness
4-(Difluoromethyl)-2,6-difluoroaniline is unique due to the presence of both difluoromethyl and difluoro groups, which impart distinct properties such as increased lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds. These characteristics make it a valuable compound in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C7H5F4N |
|---|---|
Peso molecular |
179.11 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-2,6-difluoroaniline |
InChI |
InChI=1S/C7H5F4N/c8-4-1-3(7(10)11)2-5(9)6(4)12/h1-2,7H,12H2 |
Clave InChI |
VLIZRHGFOJHPMN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)N)F)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


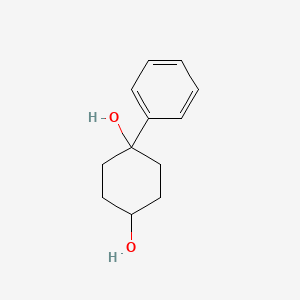
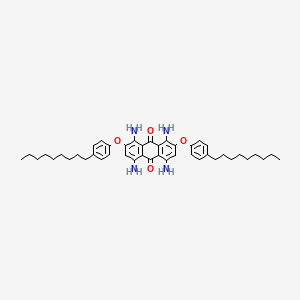


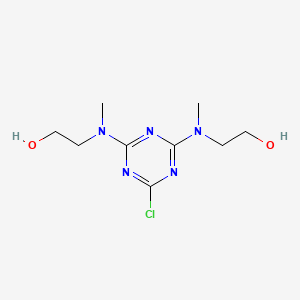

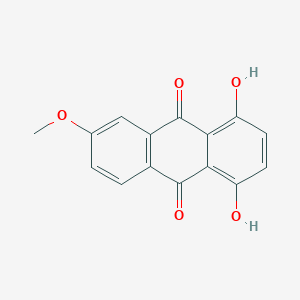
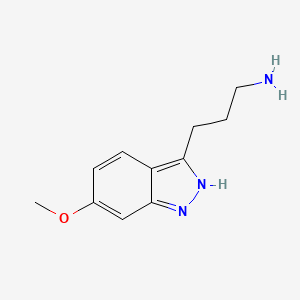
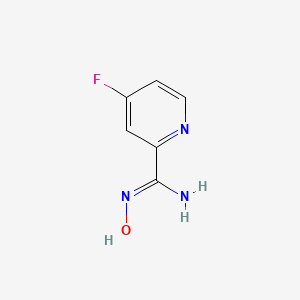
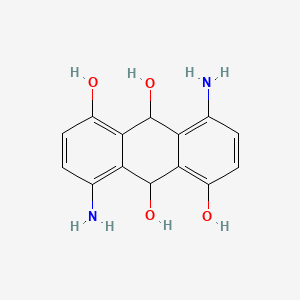


![[(18S)-3,5-dioxo-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaen-18-yl]methyl methanesulfonate](/img/structure/B13134131.png)
